molecular formula C12H16O2 B8626901 Ethyl 2-methyl-3-phenylpropanoate

Ethyl 2-methyl-3-phenylpropanoate

Cat. No. B8626901
M. Wt: 192.25 g/mol
InChI Key: CGLOWJBJSXXLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066666

Procedure details

The reaction of ethyl 2-phenylmethylpropanoate (9.60 g, 50 mmol) with bromoacetonitrile (9.0 g, 75 mmol) in the presence of lithium diisopropylamide (prepared by treating diisopropylamine (6.06 g, 60 mmol) with butyllithium in hexanes (2.5 M, 24 mL, 60 mmol)) in THF (150 mL) and HMPA (4.3 mL, 25 mmol), as described above in the preparation of Example 4, gave 11.95 g of the crude product as a pale yellow colored liquid. Ethyl 2-phenylmethylpropanoate was prepared as in Spencer R W, Tam T F, Thomas E, Robinson V J, Krantz A (1986) "Ynenol lactones: Synthesis and investigation of reactions relevant to their inactivation of serine proteases" J. Am. Chem. Soc., 108 5589-5597. Flash chromatography over silica gel (hexanes-CH2Cl2, 3:2) afforded 7.86 g (68%) of the nitrile as a colorless viscous liquid. Analytical sample was prepared by bulb-to-bulb distillation (pot temp. 110-115° C. (0.9 mmHg)).
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:16][C:17]#[N:18].C([N-]C(C)C)(C)C.[Li+].CN(P(N(C)C)(N(C)C)=O)C.N[C@H](C(O)=O)CO>C1COCC1>[C:1]1([CH2:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]([CH2:16][C:8]([CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:18] |f:2.3|

Inputs

Step One
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)OCC)C
Name
Quantity
9 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
4.3 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CO)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described above in the preparation of Example 4
CUSTOM
Type
CUSTOM
Details
gave 11.95 g of the crude product as a pale yellow colored liquid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C(=O)OCC)C
Name
Type
product
Smiles
C(#N)CC(C(=O)OCC)(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.86 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 135.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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